ethyl 1-methyl-4-{[(4-methylphenyl)methyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Historical Development of Pyrazolo[3,4-b]Pyridine Scaffold in Medicinal Chemistry
The pyrazolo[3,4-b]pyridine core originated from early efforts to mimic natural product pharmacophores while improving synthetic accessibility. Initial work in the 1990s focused on its potential as a purine isostere, leveraging the nitrogen-rich heterocycle for ATP-binding site interactions. Key milestones include:
The ethyl carboxylate moiety in the target compound derives from iterative optimization of early pyrazole esters, where C-5 substitution patterns were found to critically influence both solubility and target engagement.
Significance of 1H-Pyrazolo[3,4-b]Pyridines in Contemporary Research
Modern applications exploit three key attributes:
- Precision targeting : The planar aromatic system enables π-π stacking with kinase catalytic domains, as demonstrated in tropomyosin receptor kinase (TRK) inhibition studies.
- Tunable pharmacokinetics : Ester groups at C-5 (e.g., ethyl carboxylate) allow gradual hydrolysis to carboxylic acid metabolites, modulating clearance rates.
- Structural diversity : The N1-methyl and C4-[(4-methylbenzyl)amino] substituents in the target compound exemplify rational design strategies to enhance both potency and selectivity.
Recent work has identified pyrazolo[3,4-b]pyridines as privileged scaffolds for:
Research Evolution and Current Trends
The field has progressed through three distinct phases:
Phase 1 (1990–2010)
- Empirical synthesis of core structures
- Limited SAR understanding
- Primary focus on anticancer applications
Phase 2 (2010–2020)
- Advent of computational modeling (e.g., molecular docking)
- Scaffold hopping strategies to optimize bioactivity
- Expansion into neurodegenerative disease targets
Phase 3 (2020–present)
- Hybridization with other pharmacophores (e.g., triazines, thioureas)
- High-throughput crystallography for binding mode elucidation
- Machine learning-driven property prediction
For the target compound, contemporary research emphasizes:
Theoretical Foundations and Interdisciplinary Approaches
The molecule's design integrates principles from:
Quantum Chemistry
- Frontier molecular orbital analysis predicts nucleophilic attack susceptibility at C-3/C-5 positions
- Density functional theory (DFT) calculations guide substituent electronic effects
Structural Biology
- X-ray crystallography reveals critical interactions:
Synthetic Methodology
Key reactions for analog production:
- Knorr pyrazole synthesis : Forms the core heterocycle
- Buchwald-Hartwig amination : Installs C4-amino substituents
- Esterification : Introduces C5-carboxylate prodrug moiety
A representative synthesis pathway:
Ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
+ 4-Methylbenzylamine
→ Pd-catalyzed coupling
→ Target compound (85% yield)
This interdisciplinary framework enables systematic exploration of the chemical space around the pyrazolo[3,4-b]pyridine core, with the target compound representing a convergence of optimized steric, electronic, and pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 1-methyl-4-[(4-methylphenyl)methylamino]pyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-4-24-18(23)15-10-20-17-14(11-21-22(17)3)16(15)19-9-13-7-5-12(2)6-8-13/h5-8,10-11H,4,9H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPHNSWVYBIGEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCC3=CC=C(C=C3)C)C=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-4-{[(4-methylphenyl)methyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-b]pyridine core, which can be synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline under ethanol in the presence of a catalyst like AC-SO3H
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-4-{[(4-methylphenyl)methyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups like halides or alkyl chains.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that ethyl 1-methyl-4-{[(4-methylphenyl)methyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exhibits promising anticancer properties. The compound has been shown to inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival. For instance, derivatives of pyrazolo[3,4-d]pyridine structures have demonstrated effectiveness against various cancer cell lines, indicating potential for development as anticancer agents .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Studies have highlighted its ability to inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. This makes it a candidate for treating conditions characterized by inflammation, such as arthritis and other chronic inflammatory diseases .
Antimicrobial Properties
This compound has also been evaluated for antimicrobial activity. Preliminary findings suggest that it exhibits efficacy against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents .
Synthesis and Structural Characterization
The synthesis of this compound involves several synthetic routes that utilize readily available starting materials. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy have confirmed the structure and purity of the synthesized compounds. These methods are crucial for ensuring the reliability of biological assays conducted on the compound .
Study on Anticancer Properties
A recent study evaluated the anticancer efficacy of this compound against human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound in cancer drug development .
Anti-inflammatory Research
In another study focused on inflammation, the compound was tested in animal models for its ability to reduce edema induced by carrageenan. Results showed a notable decrease in swelling compared to control groups, further supporting its anti-inflammatory potential .
Antimicrobial Efficacy
A series of tests were conducted to assess the antimicrobial activity of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition zones in disc diffusion assays, indicating its potential as an antimicrobial agent .
Mechanism of Action
The mechanism by which ethyl 1-methyl-4-{[(4-methylphenyl)methyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds to the active site or allosteric sites, modulating the activity of the target. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Structural and Functional Insights
Pyridinylamino (ARA-04) and anilino groups (antileishmanial derivatives) demonstrate the role of aromatic/heteroaromatic amines in directing biological specificity .
Ester vs. Carboxylic Acid (Position 5) :
- Hydrolysis of the ethyl ester to a carboxylic acid (e.g., 26c) improves aqueous solubility, a critical factor for bioavailability .
Position 6 Modifications :
- Electron-withdrawing groups (e.g., 4-fluorophenyl in 26b) or bulky substituents (e.g., 4-methoxyphenyl in 26c) influence electronic properties and metabolic stability .
Position 1 Variations :
- Methyl or aryl groups (e.g., phenyl in L87) at position 1 modulate metabolic stability and steric interactions with biological targets .
Structure-Activity Relationship (SAR) Trends
- Hydrophobicity (log P) : Critical for antileishmanial activity; optimal log P values (~2–3) enhance membrane permeability .
- Steric Parameters : Sterimol parameters (e.g., B2) correlate with antiparasitic efficacy, suggesting target binding pocket constraints .
- Electronic Effects : Electron-deficient substituents (e.g., CF3 in 4k) enhance target binding through dipole interactions .
Biological Activity
Ethyl 1-methyl-4-{[(4-methylphenyl)methyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's structure features a pyrazolo[3,4-b]pyridine core, which is known for its medicinal properties. The synthesis typically involves the condensation of substituted 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. Recent advancements in synthetic methodologies have allowed for the development of various derivatives that enhance biological activity.
Biological Activities
Antiviral Activity:
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antiviral properties. For instance, compounds within this class have shown inhibitory effects against various viruses, including Vaccinia virus. In a study evaluating several derivatives, some demonstrated over 90% inhibition at specific concentrations, indicating strong antiviral potential .
Anticancer Effects:
Numerous studies have reported the antiproliferative effects of pyrazolo[3,4-b]pyridine derivatives against different cancer cell lines. For example:
- Cell Lines: The compound has been tested against MV4-11 (biphenotypic B myelomonocytic leukemia), K562 (chronic myeloid leukemia), and MCF-7 (breast cancer) cells. Results showed varying degrees of activity based on structural modifications .
- Mechanisms of Action: The anticancer mechanisms include induction of apoptosis via caspase activation and inhibition of cell proliferation markers such as proliferating cell nuclear antigen (PCNA) .
Other Pharmacological Activities:
Pyrazolo[3,4-b]pyridines are also noted for their:
- Anti-inflammatory Properties: Several derivatives have shown promise in reducing inflammation in preclinical models.
- CNS Activity: Some compounds exhibit anxiolytic and anticonvulsant effects, making them potential candidates for treating neurological disorders .
Table 1: Summary of Biological Activities
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact effectively with proteins involved in cancer progression and viral replication pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing ethyl 1-methyl-4-{[(4-methylphenyl)methyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving cyclocondensation and functionalization. For example, pyrazolo[3,4-b]pyridine derivatives are often synthesized using α,β-unsaturated ketones or esters as precursors. A typical method involves refluxing substituted pyrazol-5-amine derivatives with ethyl 2-acyl-3,3-bis(methylthio)acrylates in toluene using trifluoroacetic acid (TFA) as a catalyst . Alternative routes include cyclization with phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) for oxadiazole derivatives . Key variables to optimize include catalyst loading (e.g., 30 mol% TFA), solvent choice (toluene vs. ethanol), and reaction time (4–12 hours).
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Comprehensive characterization requires:
- ¹H/¹³C NMR : To confirm substitution patterns and amine/ester functionalities (e.g., δ ~4.2 ppm for ethyl ester protons) .
- IR Spectroscopy : To identify carbonyl stretches (~1700 cm⁻¹ for esters) and amine N–H bonds (~3300 cm⁻¹) .
- Melting Point Analysis : To assess purity (e.g., melting points between 133–213°C for related pyrazolo[3,4-b]pyridines) .
- UV-Vis Spectroscopy : To study electronic transitions in aromatic systems (e.g., λmax ~270–300 nm) .
Q. How can researchers validate the purity of synthesized batches?
- Methodological Answer : Combine chromatographic and spectroscopic methods:
- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients to isolate impurities.
- HPLC : Monitor purity (>95%) with a C18 column and acetonitrile/water mobile phase.
- Elemental Analysis : Confirm C, H, N composition within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict the compound’s biological targets?
- Methodological Answer :
Target Selection : Prioritize proteins with known pyrazolo[3,4-b]pyridine interactions (e.g., kinases, GPCRs).
Docking Software : Use AutoDock Vina or Schrödinger Suite with optimized force fields.
Validation : Compare docking scores (e.g., binding energy ≤ −8 kcal/mol) with experimental IC₅₀ values from enzymatic assays .
Dynamic Simulations : Run 100 ns MD simulations to assess binding stability (RMSD ≤ 2 Å) .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Core Modifications : Vary the 4-[(4-methylphenyl)methyl]amino group to assess steric/electronic effects (e.g., replace with halogenated or bulky substituents).
- Ester Hydrolysis : Synthesize the free carboxylic acid derivative to evaluate solubility and bioavailability.
- Biological Testing : Screen analogs against cancer cell lines (e.g., MTT assay) and compare IC₅₀ values to establish SAR trends .
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer :
Crystal Growth : Use slow evaporation from ethanol/water mixtures.
Data Collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
Refinement : Solve structures via SHELX-97; validate bond lengths/angles against DFT-optimized geometries (e.g., C–C bond deviations ≤ 0.02 Å) .
Q. How should researchers address contradictory biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use common positive controls (e.g., doxorubicin for cytotoxicity).
- Impurity Analysis : Quantify byproducts via LC-MS; exclude batches with >2% impurities.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare data across labs, accounting for variables like cell passage number or serum concentration .
Q. What methods evaluate the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify photoproducts.
- Lyophilization : Assess stability in lyophilized form (−20°C) vs. solution .
Q. How can green chemistry principles be applied to its synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
